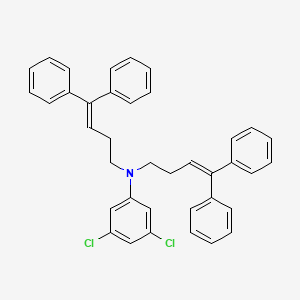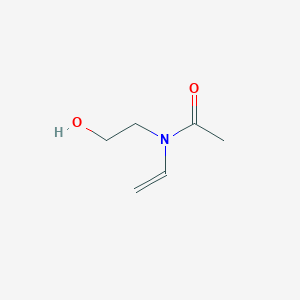![molecular formula C9H6ClN5 B12574187 1,2,4-Triazolo[4,3-c]quinazolin-3-amine, 5-chloro- CAS No. 329745-19-9](/img/structure/B12574187.png)
1,2,4-Triazolo[4,3-c]quinazolin-3-amine, 5-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo[4,3-c]quinazolin-3-amine, 5-chloro- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the triazoloquinazoline family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 1,2,4-Triazolo[4,3-c]quinazolin-3-amine, 5-chloro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with hydrazine derivatives, followed by cyclization with formic acid or its derivatives . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
1,2,4-Triazolo[4,3-c]quinazolin-3-amine, 5-chloro- undergoes various chemical reactions, including:
Scientific Research Applications
1,2,4-Triazolo[4,3-c]quinazolin-3-amine, 5-chloro- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[4,3-c]quinazolin-3-amine, 5-chloro- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the PCAF bromodomain, a protein involved in the regulation of gene expression . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolin-3-amine, 5-chloro- can be compared with other similar compounds such as:
1,2,4-Triazolo[4,3-c]quinazoline: This compound shares a similar core structure but lacks the chloro substituent, which can significantly alter its chemical reactivity and biological activity.
Quinazoline derivatives: These compounds have a similar quinazoline core but differ in the attached functional groups, leading to variations in their chemical and biological properties.
Triazolophthalazine: This compound is structurally related but has different substituents, affecting its binding affinity and biological activity.
Properties
CAS No. |
329745-19-9 |
|---|---|
Molecular Formula |
C9H6ClN5 |
Molecular Weight |
219.63 g/mol |
IUPAC Name |
5-chloro-[1,2,4]triazolo[4,3-c]quinazolin-3-amine |
InChI |
InChI=1S/C9H6ClN5/c10-8-12-6-4-2-1-3-5(6)7-13-14-9(11)15(7)8/h1-4H,(H2,11,14) |
InChI Key |
ZRLMSCLPZIAFKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Dodecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B12574106.png)
![N-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-8-sulfanyloctanamide](/img/structure/B12574110.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(dimethylamino)methyl]-4-(4-methylsulfanylphenoxy)benzenesulfonamide](/img/structure/B12574118.png)
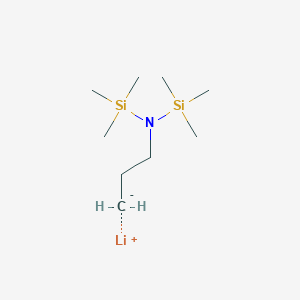
![1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)-](/img/structure/B12574130.png)
![Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)-](/img/structure/B12574134.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12574141.png)
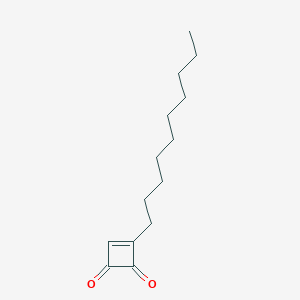
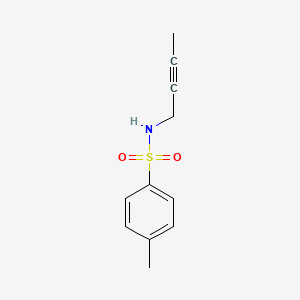
![3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574158.png)
![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide](/img/structure/B12574160.png)
